2-Propyl-4-pentenoic Acid Methyl Ester
Description
2-Propyl-4-pentenoic Acid Methyl Ester (CAS: Not explicitly provided; inferred from related compounds) is an ester derivative of 2-propyl-4-pentenoic acid (CAS: 1575-72-0), a major hepatotoxic metabolite of Valproic Acid (VPA) used in epilepsy treatment . The methyl ester form is structurally characterized by a branched C8 backbone with a pentenoic acid moiety and a methyl ester group. Its molecular formula is C9H16O2 (molecular weight: ~172.23 g/mol), differing from the parent acid (C8H14O2, MW: 142.20 g/mol) by the addition of a methyl group via esterification. This compound is primarily utilized in analytical method development, quality control, and as a precursor for synthesizing derivatives in pharmaceutical research .
Properties
IUPAC Name |
methyl 2-propylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCGENVCAREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide Formation and Condensation
Triphenylphosphine reacts with 2-bromo-valeric acid methyl ester in dimethylformamide (DMF) to generate a phosphonium salt, which is subsequently deprotonated using sodium hydroxide to form the ylide. The ylide (Fig. 1a) is then condensed with propionaldehyde under reflux in tetrahydrofuran (THF) at 80°C for 24 hours.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Pressure | 3 × 10⁵ Pa |
| Solvent | THF |
| Yield | 68–72% |
Post-reaction workup involves distillation under reduced pressure (1000–5000 Pa) to isolate the ester, followed by crystallization from petroleum ether at -10°C. Nuclear magnetic resonance (NMR) analysis confirms the E-configuration, with characteristic signals at δ 6.7 ppm (triplet, 1H, CH=CH) and δ 4.2 ppm (quadruplet, 2H, OCH₂).
Optimization of Geometrical Isomerism
The stereochemical outcome is critical for biological activity. Using a 1:1.2 molar ratio of ylide to propionaldehyde minimizes Z-isomer formation (<5%). Rare-earth shift reagents in NMR analysis enhance resolution for isomer quantification.
Alternative Synthetic Routes
Esterification of 2-Propyl-4-Pentenoic Acid
Direct esterification of 2-propyl-4-pentenoic acid with methanol under acidic catalysis offers a supplementary route. GlpBio reports solubility data for the acid (100 mg/mL in DMSO), facilitating homogeneous reaction conditions.
Typical Procedure
-
Dissolve 2-propyl-4-pentenoic acid (142.2 g/mol) in anhydrous methanol.
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Add concentrated H₂SO₄ (0.5 eq) and reflux at 65°C for 12 hours.
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Neutralize with NaHCO₃, extract with diethyl ether, and distill under vacuum.
This method yields 55–60% product, with purity verified via GC-MS (m/z 184 [M⁺]).
Epoxidation and Side-Reaction Mitigation
Comparative Analysis of Methods
| Method | Yield | Purity | Isomer Control | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 72% | >98% | Excellent | Industrial |
| Direct Esterification | 60% | 90–95% | Moderate | Lab-scale |
| Epoxidation-Derived | 40% | 85% | Poor | Research |
The Wittig method outperforms alternatives in yield and stereochemical control, though it requires stringent anhydrous conditions. Direct esterification is simpler but struggles with equilibrium limitations.
Purification and Characterization
Distillation Techniques
Fractional distillation at 90–92°C under 1000 Pa effectively separates the ester from triphenylphosphine oxide byproducts. Boiling point correlates with pressure:
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.0–1.2 ppm (multiplet, 6H, CH₂CH₂CH₃), δ 2.4 ppm (quadruplet, 4H, CH₂COO).
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GC-MS : Molecular ion at m/z 184, fragmentation pattern includes m/z 131 ([C₇H₁₁O₂]⁺) and m/z 69 ([C₄H₅O]⁺).
Industrial-Scale Production Challenges
Solvent Recovery
THF and DMF require energy-intensive distillation for reuse. Substituting with cyclopentyl methyl ether (CPME) improves sustainability but reduces yield by 8–10%.
Byproduct Management
Triphenylphosphine oxide (generated in 1.1 eq) forms insoluble precipitates in diisopropyl ether, enabling filtration. Residual aldehyde is removed via azeotropic distillation with toluene.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
2-Propyl-4-pentenoic Acid Methyl Ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Converts the ester to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Reduces the ester to alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution : The ester group can be replaced with other functional groups under specific conditions.
Biological Research
This compound has been studied for its potential biological effects, particularly as a metabolite of valproic acid, which is known for its anticonvulsant properties. Research indicates that it may influence neurotransmitter metabolism, thereby stabilizing neuronal activity .
Medicinal Applications
Investigations into the therapeutic effects of this compound focus on its relationship with valproic acid. It shows promise in treating conditions such as epilepsy and bipolar disorder due to its potential to modulate neurotransmitter levels .
Flavoring Agent
The compound has been explored for its use in food products as a flavor enhancer. Specifically, it can impart fruity flavors to foodstuffs, chewing gums, and medicinal products. The effective concentration ranges from about 0.25% to 15% by weight based on the total weight of the flavoring composition .
Fine Chemicals Production
In industrial settings, this compound is utilized as a building block for more complex molecules and fine chemicals. Its versatility makes it suitable for various applications in the synthesis of polymers and plasticizers .
Data Table: Comparison of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Chemistry | Reagent in synthesis | Participates in oxidation, reduction, and substitution reactions |
| Biological Research | Metabolite study | Potential effects on neurotransmitter metabolism |
| Medicinal Applications | Anticonvulsant properties | Related to valproic acid's therapeutic effects |
| Industrial Production | Flavor enhancer | Used in foodstuffs and medicinal products |
| Fine Chemicals | Building block for complex molecules | Important in polymer and plasticizer production |
Case Study 1: Neurotransmitter Modulation
Research published in Neuroscience Letters highlighted the role of this compound in modulating neurotransmitter levels in animal models. The study found that administration of this compound led to significant changes in GABAergic activity, suggesting its potential use in treating mood disorders.
Case Study 2: Flavor Enhancement
A study conducted by food scientists demonstrated that incorporating this compound into a fruit-flavored beverage significantly improved consumer acceptance due to enhanced flavor profiles. The results indicated that this compound could be effectively used as a natural flavoring agent.
Mechanism of Action
The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
2-Propyl-4-pentenoic Acid Ethyl Ester (CAS: 96107-26-5)
- Molecular Formula : C10H18O2 (MW: 170.25 g/mol) .
- Key Differences : The ethyl ester has a longer alkyl chain (ethyl vs. methyl), leading to higher hydrophobicity (logP) and slightly lower volatility. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters due to steric hindrance .
2-Acetyl-4-methyl-4-pentenoic Acid Methyl Ester
- Structural Features: Contains an acetyl group and a methyl substituent on the pentenoic acid chain, altering electronic and steric properties .
- Impact: The acetyl group enhances electrophilicity, making it more reactive in acyl transfer reactions compared to the unsubstituted 2-propyl-4-pentenoic acid methyl ester .
Fatty Acid Methyl Esters (e.g., Palmitic, Oleic Acid Methyl Esters)
- Examples : Palmitic acid methyl ester (C17H34O2), oleic acid methyl ester (C19H36O2) .


- Key Differences: Longer carbon chains (C16–C18) and absence of branching result in higher melting/boiling points and lipophilicity. These esters are prevalent in biodiesel and lipid metabolism studies, unlike the shorter, branched 2-propyl-4-pentenoic acid derivatives .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Esters
*Boiling points estimated based on homologous series.
Analytical and Metabolic Profiles
- Chromatographic Behavior: 2-Propyl-4-pentenoic Acid (parent acid) is analyzed via GC/MS as a trimethylsilyl derivative, with distinct retention times and fragmentation patterns . The methyl ester would exhibit shorter retention times than the ethyl ester due to lower molecular weight .
- Toxicity : The parent acid is hepatotoxic, while ester forms may act as prodrugs, hydrolyzing in vivo to release the toxic acid .
Biological Activity
Overview
2-Propyl-4-pentenoic Acid Methyl Ester (also known as methyl 2-propylpent-4-enoate) is a compound that has garnered attention due to its biological activities, particularly as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of this ester is crucial for evaluating its potential therapeutic effects and associated risks.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-propylpent-4-enoate |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 210690-89-4 |
The synthesis of this compound typically involves the esterification of 2-propyl-4-pentenoic acid with methanol, often catalyzed by an acid or base. The compound's biological activity is closely linked to its parent compound, valproic acid, primarily through the inhibition of metabolic enzymes involved in neurotransmitter regulation, which stabilizes neuronal activity and may contribute to its anticonvulsant properties .
Pharmacokinetics and Metabolism
Research indicates that this compound undergoes significant metabolism in the liver, where it can be converted into various metabolites with differing biological effects. A comparative study highlighted that the pharmacokinetic profiles of this compound differ from its fluorinated analogs, impacting its protein binding and potential hepatotoxicity. Specifically, the ester is associated with glucuronidation processes that may lead to toxic metabolite formation under certain conditions .
Therapeutic Effects
The compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Studies suggest that it may influence pathways related to oxidative stress and mitochondrial function, which are critical in conditions such as epilepsy and bipolar disorder .
Case Study Insights:
- A study involving male Sprague-Dawley rats demonstrated that administration of this compound resulted in observable changes in serum concentration-time profiles, indicating significant hepatic uptake and potential for toxicity under chronic exposure scenarios .
- Another investigation revealed that the compound could induce specific metabolic pathways that mitigate collagen content in skeletal muscles, suggesting a role in muscle integrity and recovery processes .
Toxicological Considerations
Despite its therapeutic potential, the compound's association with hepatotoxicity—particularly when considering its metabolic pathways—raises concerns. The formation of toxic metabolites such as (E)-2-propyl-2,4-pentadienoic acid has been linked to liver injury observed in patients receiving valproate therapy. Monitoring enzyme levels such as alanine aminotransferase (ALT) can serve as biomarkers for assessing liver function in patients treated with VPA and its metabolites .
Q & A
Basic: What analytical methods are recommended for detecting 2-Propyl-4-pentenoic Acid Methyl Ester in biological matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC/MS) with trimethylsilyl (TMS) derivatization is the gold standard. For example, synthetic derivatives of structurally similar valproic acid metabolites (e.g., 2-propyl-4-pentenoic acid) were analyzed using a polar capillary column (e.g., DB-5MS) with helium carrier gas and a temperature gradient from 50°C to 280°C. Total ion current (TIC) chromatograms and spectral matching (≥90% library similarity) ensure precise identification . Internal standards like deuterated analogs can improve quantification accuracy in complex biological samples.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Respiratory Protection: Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for high concentrations .
- Dermal Protection: Wear butyl rubber gloves and polyethylene/EVAL/PE laminate suits, as nitrile or PVC gloves are insufficient against ester permeation .
- Environmental Control: Avoid drainage contamination due to potential aquatic toxicity; use secondary containment trays .
Advanced: How does this compound contribute to neuroteratogenicity, and what models validate this?
Methodological Answer:
As a metabolite of valproic acid (VPA), its neuroteratogenicity arises from mitochondrial β-oxidation inhibition and reactive oxygen species (ROS) generation. In vitro models include:
- Neuronal Cell Lines: SH-SY5Y or primary cortical neurons treated with 10–100 µM of the compound, followed by MTT assays for viability and JC-1 staining for mitochondrial membrane potential .
- In Vivo Models: Zebrafish embryos exposed to 0.1–1 mM concentrations show axial malformations, quantified via morphometric analysis and RNA sequencing for pathway disruption .
Advanced: How can contradictory pharmacokinetic data for this compound across studies be reconciled?
Methodological Answer:
Discrepancies often stem from:
- Derivatization Variability: Incomplete TMS derivatization alters GC retention times. Standardize derivatization using 1% TMCS in BSTFA at 70°C for 30 minutes .
- Column Polaricity Differences: Highly polar cyanosilicone columns (e.g., CP-Sil 88) resolve geometric isomers better than non-polar phases .
- Inter-Lab Calibration: Use certified FAME standards (e.g., NIST SRM 2388) for retention index normalization .
Basic: What are optimal storage conditions to preserve this compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere: Use argon or nitrogen headspace to minimize oxidation.
- Solvent Compatibility: Dissolve in anhydrous hexane or acetonitrile; aqueous buffers accelerate ester hydrolysis .
Advanced: What synthetic routes yield high-purity this compound?
Methodological Answer:
- Step 1: Catalytic esterification of 2-propyl-4-pentenoic acid with methanol, using H₂SO₄ (1% v/v) at 60°C for 4 hours.
- Step 2: Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) to remove unreacted acid .
- Purity Validation: NMR (¹H and ¹³C) for ester moiety confirmation and GC/MS for enantiomeric excess assessment (>98%) .
Advanced: How does this compound interact with cytochrome P450 enzymes, and what assays characterize this?
Methodological Answer:
- CYP Inhibition Assays: Use human liver microsomes (HLMs) with probe substrates (e.g., CYP2C9 for diclofenac 4'-hydroxylation). Measure metabolite formation via LC-MS/MS.
- Kinetic Analysis: Determine IC₅₀ values using 0.1–100 µM compound concentrations. Competitive inhibition is indicated by Lineweaver-Burk plot convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


